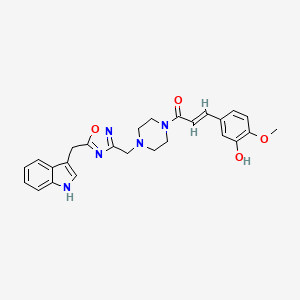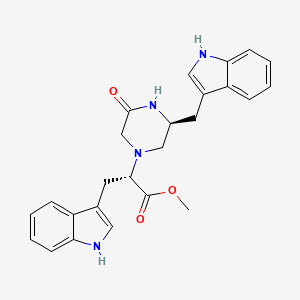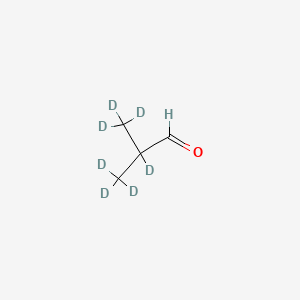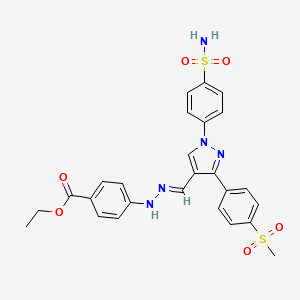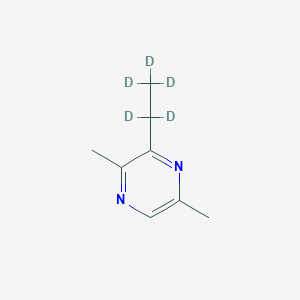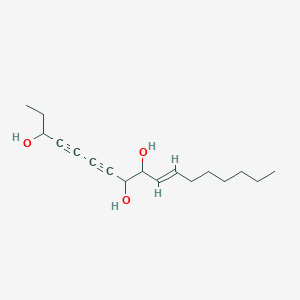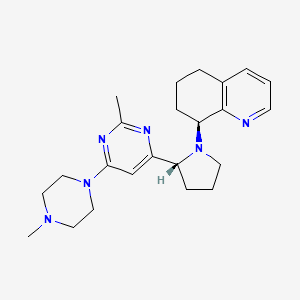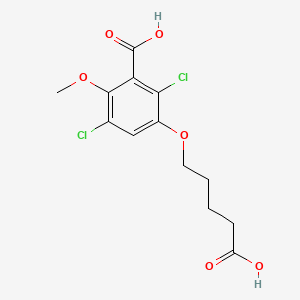
Dicamba-5-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba-5-hydroxypentanoic acid is a derivative of dicamba, a widely used herbicide. This compound is synthesized from commercially available 5-hydroxy-dicamba and is known for its role as an immunizing and heterologous hapten . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicamba-5-hydroxypentanoic acid is synthesized from 5-hydroxy-dicamba through a chemoselective activation process using one equivalent of N,N-disuccinimidyl carbonate (DSC) . The reaction conditions typically involve room temperature and the use of organic solvents to facilitate the activation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the activation of 5-hydroxy-dicamba and subsequent purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dicamba-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dicamba-5-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a hapten in the development of immunoassays for detecting dicamba in environmental samples.
Biology: Employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Investigated for its potential use in developing diagnostic tools and therapeutic agents.
Mechanism of Action
Dicamba-5-hydroxypentanoic acid exerts its effects by acting as a hapten, which means it can bind to proteins and elicit an immune response. The molecular targets include specific antibodies that recognize the hapten-protein complex. This interaction is crucial for the development of immunoassays used in detecting dicamba residues in environmental samples .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-dicamba: The precursor to Dicamba-5-hydroxypentanoic acid, used in similar applications.
3,6-Dichlorosalicylic acid (DCSA): A metabolite of dicamba with higher environmental persistence.
3,6-Dichlorogentisic acid (DCGA): Another metabolite of dicamba, known for its stability.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective hapten. This property makes it valuable in the development of sensitive immunoassays for detecting dicamba and its metabolites in various environmental and biological samples .
Properties
Molecular Formula |
C13H14Cl2O6 |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
3-(4-carboxybutoxy)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C13H14Cl2O6/c1-20-12-7(14)6-8(11(15)10(12)13(18)19)21-5-3-2-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
APASXIWPYSXQJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)OCCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


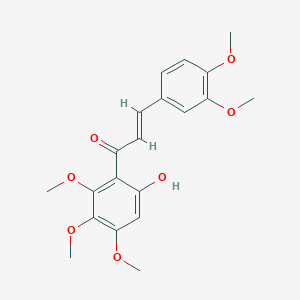
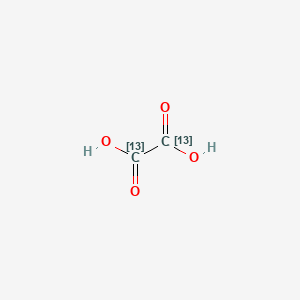
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

